

Application Notes and Protocols for TBCB Antibody in Western Blot Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TMCB

Cat. No.: B1194547

[Get Quote](#)

These application notes provide a detailed guide for the use of the TBCB antibody in Western blot analysis, tailored for researchers, scientists, and drug development professionals.

Introduction

Tubulin Folding Cofactor B (TBCB) is a cytoplasmic protein that plays a crucial role in the dynamics of the microtubule cytoskeleton.[1][2][3] As a chaperone protein, TBCB is involved in the folding of α -tubulin and the regulation of tubulin heterodimer dissociation.[1][2][4] This function is vital for the proper assembly and stability of microtubules, which are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][5][6] Dysregulation of TBCB has been implicated in several pathological conditions, including neurodegenerative diseases and cancer.[1][7] This antibody provides a specific tool for the detection and quantification of TBCB protein levels in various biological samples using Western blot analysis.

Product Information

Feature	Specification
Target Protein	Tubulin Folding Cofactor B (TBCB)
Alternative Names	CG22, CKAP1, CKAPI
Host Species	Rabbit/Mouse (Polyclonal/Monoclonal options available)
Recommended Applications	Western Blot (WB), Immunohistochemistry (IHC), Immunofluorescence (IF) [8]
Calculated Molecular Weight	~27 kDa [3]
Observed Molecular Weight	~27-30 kDa (may vary with post-translational modifications) [2] [3]
Positive Control Lysates	Human cerebrum, various cancer cell lines [3]
Species Reactivity	Human, Mouse, Rat [8]

Western Blot Protocol

This protocol provides a general guideline for Western blot analysis using the TBCB antibody. Optimization may be required for specific experimental conditions.

A. Reagents and Buffers

- Lysis Buffer: RIPA buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors.
- SDS-PAGE Gels: Appropriate percentage polyacrylamide gels to resolve proteins in the 25-35 kDa range.
- Transfer Buffer: Standard Tris-Glycine transfer buffer.
- Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
- Primary Antibody Dilution Buffer: 5% BSA in TBST.

- Wash Buffer: TBST.
- Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
- Chemiluminescent Substrate: ECL substrate for HRP detection.

B. Experimental Procedure

- Sample Preparation:
 - Lyse cells or tissues in ice-cold lysis buffer.
 - Determine protein concentration using a standard protein assay (e.g., BCA assay).
 - Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer at 95-100°C for 5 minutes.^[9]
- SDS-PAGE:
 - Load prepared samples onto the SDS-PAGE gel.
 - Run the gel at a constant voltage until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
 - Confirm transfer efficiency by Ponceau S staining.
- Blocking:
 - Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the TBCB primary antibody in Primary Antibody Dilution Buffer. A starting dilution of 1:1000 is recommended, but the optimal dilution should be determined experimentally (typical range 1:500-1:3000).^{[8][10]}

- Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[\[11\]](#)
- Washing:
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Secondary Antibody Incubation:
 - Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
 - Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature with gentle agitation.[\[9\]](#)
- Washing:
 - Wash the membrane three times for 10 minutes each with Wash Buffer.
- Detection:
 - Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
 - Capture the signal using an appropriate imaging system.

Data Presentation

Expected Results

A specific band for TBCB should be detected at approximately 27-30 kDa. The expression level of TBCB can vary across different tissues and cell lines. It is found in most tissues, with enhanced expression in the brain.[\[4\]](#)

Quantitative Analysis

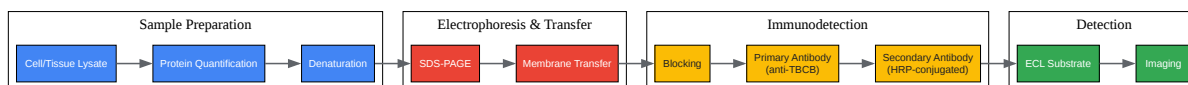
For quantitative analysis, normalize the band intensity of TBCB to a loading control (e.g., β -actin, GAPDH). The following table provides a template for organizing quantitative data.

Sample ID	TBCB Band Intensity	Loading Control Band Intensity	Normalized TBCB Expression
Control 1			
Control 2			
Treatment 1			
Treatment 2			

Experimental Workflows and Signaling Pathways

Western Blot Experimental Workflow

The following diagram illustrates the key steps in the Western blot protocol.



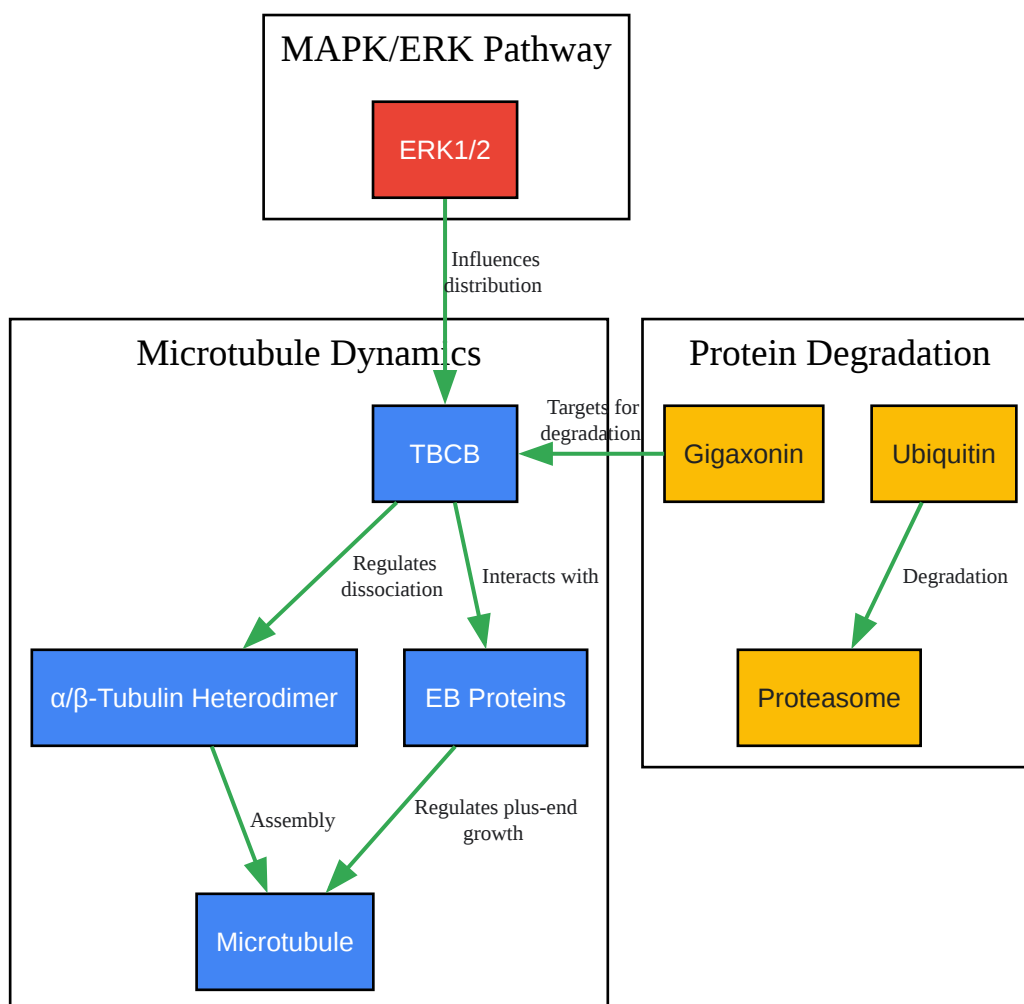
[Click to download full resolution via product page](#)

Figure 1: Western Blot Experimental Workflow.

TBCB in Microtubule Dynamics and Signaling

TBCB is a key regulator of microtubule dynamics. It interacts with α -tubulin and end-binding (EB) proteins to control microtubule growth and stability.[1][7] The MAPK/ERK signaling pathway has been shown to influence the distribution of TBCB, suggesting a link between signaling cascades and microtubule regulation mediated by TBCB.[1] Furthermore, the degradation of TBCB is controlled by the ubiquitin-proteasome pathway, with the protein gigaxonin playing a role in this process.

The diagram below illustrates the role of TBCB in microtubule dynamics and its connection to the ERK signaling pathway.



[Click to download full resolution via product page](#)

Figure 2: TBCB in Microtubule Dynamics and Signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Decreased tubulin-binding cofactor B was involved in the formation disorder of nascent astrocyte processes by regulating microtubule plus-end growth through binding with end-binding proteins 1 and 3 after chronic alcohol exposure [frontiersin.org]

- 2. TBCB Protein, Tubulin Folding Cofactor B - Syd Labs [sydlabs.com]
- 3. TBCB Polyclonal Antibody - Elabscience® [elabscience.com]
- 4. uniprot.org [uniprot.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Autoinhibition of TBCB regulates EB1-mediated microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anti-TBCB Antibody [ABIN2855232] - Human, WB, IF, ICC [antibodies-online.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TBCB Antibody in Western Blot Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194547#tmcb-antibody-for-western-blot-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com